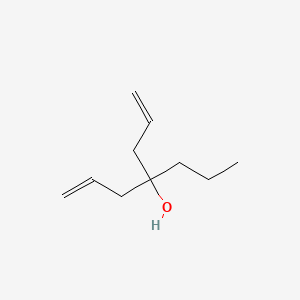

4-Propyl-1,6-heptadien-4-ol

Description

Significance of Alkenols in Organic Chemistry and Materials Science

Alkenols, organic compounds containing both an alkene (carbon-carbon double bond) and an alcohol (hydroxyl, -OH) functional group, represent a pivotal class of molecules in organic chemistry. youtube.com Their dual functionality makes them highly versatile building blocks for the synthesis of more complex molecules. nih.gov The double bond can undergo a wide variety of addition reactions, while the hydroxyl group can be involved in substitutions, eliminations, or be oxidized to form aldehydes or ketones. vedantu.com This reactivity is fundamental to creating a vast array of organic compounds. docbrown.info

In materials science, the principles of alkene chemistry are central to the production of polymers. Alkenes serve as the monomer units that are joined together to form long polymer chains, such as polyethene. vedantu.comdocbrown.info The presence of a hydroxyl group in an alkenol offers a reactive site for creating functionalized polymers or for use as a cross-linking agent, thereby modifying the properties of the final material.

Classification and Structural Features of 4-Propyl-1,6-heptadien-4-ol within Diene Alcohols

This compound is a member of the diene alcohol family, meaning its structure contains two alkene functionalities and one alcohol group. chempedia.info Its systematic IUPAC name is 4-propylhepta-1,6-dien-4-ol. nih.gov The structure consists of a seven-carbon (heptane) backbone. A hydroxyl (-OH) group and a propyl (-CH₂CH₂CH₃) group are both attached to the fourth carbon atom. The two double bonds are located between the first and second carbon (C1-C2) and the sixth and seventh carbon (C6-C7).

Based on its structural characteristics, it can be classified in several ways:

Tertiary Alcohol : The carbon atom bonded to the hydroxyl group is also bonded to three other carbon atoms, classifying it as a tertiary alcohol. libretexts.org

Unconjugated Diene : The double bonds at positions 1 and 6 are separated by more than one single bond. wikipedia.org This isolates them from each other electronically, distinguishing them from conjugated dienes where double bonds are separated by only one single bond. wikipedia.orgyoutube.com

This unique combination of a tertiary alcohol and an unconjugated diene structure dictates its specific chemical reactivity and potential applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O | nih.gov |

| Molecular Weight | 154.25 g/mol | nih.gov |

| IUPAC Name | 4-propylhepta-1,6-dien-4-ol | nih.gov |

| Density | 0.865 g/mL | stenutz.eu |

| Complexity | 117 | guidechem.com |

| Topological Polar Surface Area | 20.2 Ų | nih.gov |

Overview of Research Trajectories and Current Challenges in this compound Chemistry

Research into this compound primarily revolves around its utility as a building block in organic synthesis. One documented synthetic route involves the Grignard reaction, where propylmagnesium bromide is reacted with a 1,6-heptadiene (B165252) precursor. The resulting molecule serves as a valuable intermediate for creating more complex chemical structures, leveraging the reactivity of both its hydroxyl group and its two double bonds. These reactions can include oxidation of the alcohol, reduction of the double bonds, or substitution reactions.

Despite its utility, research on this specific compound faces certain challenges. There is limited explicit data on its detailed spectroscopic characterization and reaction kinetics. Much of the existing research on related catalytic reactions has focused on analogs with smaller methyl groups instead of the bulkier propyl group. sielc.com This bulky propyl substituent can present steric hindrance, potentially reducing compatibility with certain enzyme-based catalytic systems and favoring other types of catalysts. This highlights a gap in the literature and an area for further investigation into the catalytic potential and reaction dynamics of this and other propyl- and allyl-substituted diene alcohols.

Interdisciplinary Relevance of this compound in Scientific Inquiry

The relevance of this compound extends beyond synthetic chemistry into other scientific fields. It has been identified as a major constituent of the essential oil from Tagetes minuta (Mexican marigold), linking its study to the field of natural products chemistry.

This natural occurrence has prompted investigations into its biological activities. Preliminary research suggests potential for enzyme inhibition and interactions with cellular receptors. These findings create interdisciplinary interest in pharmacology and medicine, with studies exploring its potential as an anti-inflammatory or antimicrobial agent. Furthermore, in industrial chemistry, its structural complexity makes it a useful intermediate in the synthesis of specialty chemicals, such as those used for flavoring agents and fragrances. The intersection of natural product chemistry, synthetic methodology, and potential biological function makes this compound a subject of broad scientific inquiry.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

52939-61-4 |

|---|---|

Formule moléculaire |

C10H18O |

Poids moléculaire |

154.25 g/mol |

Nom IUPAC |

4-propylhepta-1,6-dien-4-ol |

InChI |

InChI=1S/C10H18O/c1-4-7-10(11,8-5-2)9-6-3/h4-5,11H,1-2,6-9H2,3H3 |

Clé InChI |

UPDFVVLBKBYBOG-UHFFFAOYSA-N |

SMILES canonique |

CCCC(CC=C)(CC=C)O |

Origine du produit |

United States |

Synthetic Methodologies and Advanced Strategies for 4 Propyl 1,6 Heptadien 4 Ol

Established Synthetic Routes and Mechanistic Elucidation

Grignard Reaction-Based Approaches to 4-Propyl-1,6-heptadien-4-ol Synthesis

The synthesis of this compound, a tertiary alcohol, is commonly achieved through the use of Grignard reagents. This organometallic reaction is a cornerstone of carbon-carbon bond formation in organic chemistry. youtube.com The general principle involves the nucleophilic attack of a Grignard reagent on an electrophilic carbonyl carbon of a ketone or ester. youtube.comyoutube.com

One prevalent method involves the reaction of an appropriate ester, such as ethyl formate (B1220265), with an excess of a Grignard reagent. weebly.com Specifically, the reaction of ethyl formate with allylmagnesium bromide, followed by protonation, yields 1,6-heptadien-4-ol. weebly.com To obtain the desired 4-propyl derivative, propylmagnesium bromide would be reacted with a suitable ester. The mechanism involves the initial nucleophilic addition of the Grignard reagent to the carbonyl group, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxy group and forming a ketone. A second equivalent of the Grignard reagent then attacks the newly formed ketone, leading to a second tetrahedral intermediate. Finally, acidic workup protonates the alkoxide to yield the tertiary alcohol.

Another viable Grignard-based approach starts with 1,6-heptadiene (B165252). Reaction with propylmagnesium bromide, followed by hydrolysis, furnishes this compound. This reaction typically proceeds at room temperature to 50°C in a solvent like ether or tetrahydrofuran (B95107) (THF) and does not require a catalyst. The reaction time is generally between 2 to 4 hours.

Table 1: Grignard Reaction Conditions for this compound Synthesis

| Parameter | Condition |

| Temperature | Room temperature to 50°C |

| Solvent | Ether or Tetrahydrofuran (THF) |

| Catalyst | None required |

| Reaction Time | 2-4 hours |

This table summarizes typical conditions for the Grignard synthesis of this compound.

Multi-Step Synthesis from Readily Available Precursors

Multi-step synthetic strategies offer a versatile platform for constructing complex molecules like this compound from simpler, more readily available starting materials. These approaches often involve a sequence of reactions that build the carbon skeleton and introduce the necessary functional groups in a controlled manner.

A conceptual multi-step synthesis could commence with the oxidation of a primary alcohol to an aldehyde, followed by a carbon-carbon bond-forming reaction, and finally a reduction or another nucleophilic addition to create the tertiary alcohol. For instance, a three-step synthesis of benzylacetone (B32356) has been successfully demonstrated in a telescoped flow system, highlighting the potential for continuous manufacturing of related compounds. researchgate.net This system utilized a sequence of oxidation, C-C coupling, and reduction reactions, each with its own optimized catalyst and conditions. researchgate.net

While a specific multi-step synthesis for this compound is not detailed in the provided search results, a plausible route could be envisioned starting from simpler precursors. For example, a synthetic sequence could involve the coupling of smaller fragments, followed by functional group manipulations to arrive at the target dienol. The advantage of such a strategy lies in the ability to introduce structural diversity by modifying the precursors or the reaction sequence.

Chemo- and Regioselective Considerations in Alkene and Alcohol Functionalization

In the synthesis of a molecule with multiple reactive sites like this compound, which contains two double bonds and a hydroxyl group, chemo- and regioselectivity are of paramount importance. youtube.comslideshare.net Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the preferential formation of one constitutional isomer over another. youtube.comslideshare.net

For instance, when performing reactions on this compound, such as oxidation or reduction, the choice of reagents and reaction conditions will determine which functional group reacts. A mild oxidizing agent might selectively oxidize the tertiary alcohol to a ketone, leaving the double bonds intact. Conversely, certain catalytic hydrogenation conditions could selectively reduce the double bonds without affecting the hydroxyl group.

Regioselectivity becomes crucial when considering additions to the double bonds. For example, the addition of an unsymmetrical reagent like HBr to the diene could potentially lead to multiple products, depending on which double bond reacts and where the hydrogen and bromine atoms add. The principles of Markovnikov and anti-Markovnikov addition, governed by the stability of the carbocation intermediate, would dictate the major product. youtube.com The development of metal-catalyzed and organocatalytic methods has provided powerful tools to control both chemo- and regioselectivity in the functionalization of polyfunctional molecules. arkat-usa.orgmdpi.com

Catalytic Approaches in this compound Synthesis

Metal-Catalyzed Carbon-Carbon Bond Formation for Dienol Scaffolds

Metal catalysts play a pivotal role in modern organic synthesis, enabling the efficient and selective formation of carbon-carbon bonds under mild conditions. clockss.org These methods are particularly valuable for constructing complex molecular architectures like dienol scaffolds. Transition metals such as nickel, rhodium, and ruthenium are widely employed in a variety of coupling reactions. acs.orgrsc.org

For the synthesis of dienol structures, metal-catalyzed cross-coupling reactions are highly effective. For example, nickel-catalyzed reductive coupling of dienol ethers and aldehydes has been shown to produce monoprotected vicinal diols with high regioselectivity. acs.org This type of transformation could be adapted for the synthesis of this compound by carefully selecting the appropriate starting materials.

Furthermore, ruthenium-catalyzed alkene-alkyne coupling reactions have been utilized to synthesize unsymmetrical 3-boryl-1,4-dienes, which are versatile intermediates that can be further functionalized. rsc.org The choice of the metal catalyst and the ligands associated with it is crucial for controlling the activity, selectivity, and stability of the catalytic system. clockss.org The development of new catalytic systems continues to expand the toolbox for the synthesis of complex molecules like this compound.

Organocatalytic Methods for Diene and Alcohol Introduction

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. core.ac.uk These methods often provide high levels of stereoselectivity and are tolerant of a wide range of functional groups. core.ac.ukcore.ac.uk

For the introduction of diene and alcohol functionalities, various organocatalytic strategies have been developed. For example, asymmetric organocatalytic reactions can be used to create chiral alcohols. N-heterocyclic carbenes (NHCs), derived from azolium salts, are versatile organocatalysts that can facilitate a range of transformations, including the synthesis of bicyclic tertiary alcohols. acs.org

The synthesis of dienes can be achieved through organocatalytic isomerization reactions. For instance, chromium(0)-mediated diene isomerization has been used to synthesize silyl (B83357) dienol ethers in a stereocontrolled manner. core.ac.uk While this specific example uses a metal, the principle of catalyzed isomerization can be extended to purely organocatalytic systems. Organocatalytic methods have also been successfully applied to the enantioselective Michael addition of various nucleophiles to α,β-unsaturated aldehydes and ketones, which could be a key step in building the carbon skeleton of this compound. researchgate.net The development of bifunctional organocatalysts, which possess both acidic and basic sites, has further enhanced the scope and selectivity of these reactions. mdpi.com

Emerging Biocatalytic Transformations for Similar Structures

The synthesis of complex molecules like tertiary alcohols is increasingly benefiting from biocatalysis, which employs enzymes or whole-cell systems to perform reactions with high selectivity under mild conditions. nih.govillinois.edu While research directly on this compound is limited, emerging biocatalytic transformations for structurally similar compounds, particularly other tertiary alcohols and molecules with prochiral centers, offer significant insights. These methods present a sustainable alternative to conventional chemical syntheses, which often rely on heavy metal catalysts and harsh reagents. nih.gov

Enzymes from the hydrolase family (esterases, lipases) and others like epoxide hydrolases and terpene cyclases have been successfully used for the enzymatic preparation of optically pure tertiary alcohols. nih.gov For instance, the desymmetrization of prochiral or meso compounds is a powerful strategy. The biocatalytic reduction of symmetric diketones using reductases or alcohol dehydrogenases (ADHs), which often requires a cofactor like NADH or NADPH, can produce optically active alcohols. mdpi.com

Recent discoveries have identified novel enzymes with potential applications. JanthE, a thiamine (B1217682) diphosphate-dependent enzyme, can catalyze aldehyde-ketone cross-coupling reactions, although current product formation is low, marking it as an area for development. researchgate.net Additionally, haloperoxidases have been noted for their potential in the biocatalytic transformation of related structures such as 1,6-heptadien-4-ol. scispace.com One-pot cascade reactions that combine multiple enzymes are also a promising frontier. A biocatalytic cascade using ene-reductases (EReds) and imine reductases/reductive aminases (IReds/RedAms) has been developed for the synthesis of chiral amines from α,β-unsaturated ketones, demonstrating the potential for creating multiple stereocenters with high purity in a single process. nih.gov

Whole-cell biocatalysis, which uses entire microorganisms, provides a convenient method for various selective oxidation reactions. researchgate.net This approach is advantageous when multiple enzymes are needed or when cofactor recycling is a challenge, as the cellular machinery handles these complexities. illinois.edu

Stereoselective Synthesis of this compound and Chiral Analogs

The presence of a chiral center at the C4 position and the geometric isomerism possible for the two double bonds make the stereoselective synthesis of this compound a significant challenge. Advanced synthetic strategies focus on controlling both the absolute configuration (enantioselectivity) and the relative stereochemistry of different chiral centers or geometric isomers (diastereoselectivity).

Enantioselective and Diastereoselective Control in Dienol Construction

Achieving precise stereochemical control is crucial for synthesizing specific isomers of dienols and their analogs. Various methods have been developed to control the three-dimensional arrangement of atoms during the formation of these molecules.

Diastereoselective Control: Diastereoselectivity often involves controlling the geometry of the double bonds (E/Z configuration) or the relative orientation of substituents in cyclic and acyclic systems.

Nickel-Catalyzed Hydroboration: A notable example is the diastereoselective nickel-catalyzed 1,4-hydroboration of chiral dienols. This reaction can produce a syn-propionate unit with high diastereoselectivity, simultaneously creating a stereodefined trisubstituted (Z)-crotylboronic ester, which is a versatile intermediate for further reactions. nih.gov

Lewis Acid-Mediated Cycloadditions: Lewis acids can be used to mediate Diels-Alder reactions involving dienols, leading to the highly regio- and stereoselective formation of a single adduct, whereas thermal reactions might produce a mixture of all possible isomers. usask.ca

Ligand-Controlled Annulation: In a palladium-catalyzed aminomethylative annulation of dienyl alcohols, the diastereoselectivity could be switched by changing the ligand. For example, using PPh₃ favored the trans-isomer, while a more electron-deficient phosphinamide ligand reversed the selectivity to favor the cis-isomer. researchgate.net

Enantioselective Control: Enantioselective methods aim to produce one enantiomer of a chiral molecule in excess over the other.

Asymmetric Allylation: The asymmetric allylation of ketones is a direct route to chiral tertiary alcohols. Using a chiral phosphoric acid catalyst, tertiary alcohols can be obtained with high enantiomeric excess (ee), and it is possible to generate up to two stereocenters with complete stereocontrol. nih.gov

Reductive Coupling: Nickel-catalyzed reductive coupling of dienol ethers with aldehydes can provide access to monoprotected vicinal diols. This method can achieve outstanding diastereoselectivity and excellent enantioselectivity, with the ability to access both syn and anti diol products depending on the diene's configuration. nih.govacs.org

Cyanosilylation: The highly diastereo- and enantioselective cyanosilylation of α-branched acyclic ketones provides a pathway to chiral tertiary alcohols containing adjacent stereocenters, a structure that is otherwise difficult to synthesize. chinesechemsoc.org

The table below summarizes selected methods demonstrating stereoselective control in the synthesis of structures related to dienols.

| Method | Catalyst/Reagent | Substrate Type | Key Outcome | Reference |

| Asymmetric Allylation | Chiral Phosphoric Acid (TRIP) | Ketone | Chiral tertiary alcohols, high ee, full stereocontrol for two centers. | nih.gov |

| Reductive Coupling | Ni(cod)₂ / Chiral Ligand | Dienol Ether + Aldehyde | syn or anti monoprotected vicinal diols, excellent diastereo- and enantioselectivity. | nih.govacs.org |

| Hydroboration | Nickel Catalyst | Chiral Dienol | syn-propionate motif, high diastereoselectivity. | nih.gov |

| Cyanosilylation | (salen)AlCl / Phosphorane | α-Branched Ketone | Chiral tertiary alcohols with adjacent stereocenters, high diastereo- and enantioselectivity. | chinesechemsoc.org |

Development of Chiral Catalysts for Asymmetric Synthesis

The foundation of modern asymmetric synthesis lies in the development of effective chiral catalysts. For the synthesis of chiral tertiary alcohols like this compound, a variety of metal-based and organocatalytic systems have been reported. researchgate.netthieme-connect.com

Metal-Based Catalysts: Transition metal complexes incorporating chiral ligands are widely used to induce enantioselectivity.

Copper Catalysts: Copper(II)-bisoxazolidine complexes have proven highly effective in catalyzing enantioselective and diastereoselective nitroaldol reactions to produce chiral tertiary alcohols. rsc.org In other systems, copper-catalyzed asymmetric alkynylation of α-ketoesters using chiral prolinol-phosphine ligands affords enantioenriched propargylic tertiary alcohols. researchgate.net

Nickel Catalysts: In combination with specific ligands like cyclodiphosphazane or VAPOL-derived phosphoramidites, nickel catalysts can achieve excellent stereocontrol in the coupling of dienol ethers and aldehydes. nih.govacs.org Chiral N,N′-dioxide-nickel(II) complexes have been used for dynamic kinetic asymmetric transformations. researchgate.net

Other Metal Catalysts: A broad range of other metals, including Rhodium, Palladium, Hafnium, and Silver, have been employed in catalysts for the kinetic resolution of racemic tertiary alcohols, providing access to enantioenriched products. thieme-connect.com

Organocatalysts: Metal-free organocatalysis has emerged as a powerful alternative, avoiding issues of metal toxicity and cost.

Chiral Phosphoric Acids (CPAs): CPAs, such as TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate), are highly effective catalysts for reactions like the asymmetric allylation of ketones, yielding chiral tertiary alcohols with high enantiopurity. nih.gov They are also used in the kinetic resolution of tertiary alcohols. thieme-connect.com

N-Heterocyclic Carbenes (NHCs): Chiral NHCs have been developed to catalyze enantioselective annulation reactions between dienols and dienals. rsc.org

Peptide Catalysts: Peptides have been explored as catalysts for the kinetic resolution of tertiary alcohols, leveraging their inherent chirality. thieme-connect.com

The following table presents a selection of chiral catalysts and their applications in synthesizing chiral tertiary alcohols.

| Catalyst Type | Specific Catalyst/Ligand Example | Reaction Type | Product Type | Reference |

| Organocatalyst | Chiral Phosphoric Acid (TRIP) | Asymmetric Allylation | Chiral Tertiary Alcohols | nih.gov |

| Copper Complex | Cu(II)-bisoxazolidine | Asymmetric Nitroaldol | Chiral Tertiary Alcohols | rsc.org |

| Nickel Complex | Cyclodiphosphazane / VAPOL phosphoramidite | Reductive Coupling | Chiral Monoprotected Diols | nih.govacs.org |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | [5+5] Annulation | Tetrahydroisochromen-1-ones | rsc.org |

| Palladium Complex | Chiral Prolinol-Phosphine | Asymmetric Alkynylation | Chiral Propargylic Tertiary Alcohols | researchgate.net |

Process Intensification and Scale-Up Methodologies for this compound Production

Moving from laboratory-scale synthesis to industrial production requires robust and efficient methodologies. Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. For a compound like this compound, this involves technologies like continuous flow reactors and systematic optimization of reaction parameters to maximize yield and purity. uni-rostock.de

Application of Continuous Flow Reactors in Dienol Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, enhanced safety, and easier scalability. tue.nlmt.com These benefits are particularly relevant for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize side product formation. mt.com

The synthesis of dienols or related structures could be adapted to flow systems. For example, a reaction could be designed where streams of reactants are pumped and mixed, flowing through a temperature-controlled tube or microreactor. mt.com This setup allows for rapid screening of conditions and optimization. osti.gov The small reactor volume at any given time dramatically increases safety, which is a key consideration when handling potentially unstable intermediates or performing highly energetic reactions. osti.gov

While specific applications to this compound are not widely documented, the principles are broadly applicable. Flow reactors can be designed to handle multiphasic systems (e.g., gas-liquid), which could be relevant for certain addition or hydrogenation reactions. nih.gov Furthermore, the integration of real-time monitoring tools, such as in-situ FTIR spectroscopy, allows for immediate feedback and control over the reaction, ensuring consistent product quality. mt.com The development of autonomous flow reactors, which use machine learning algorithms to self-optimize, represents the cutting edge of this technology, promising to accelerate the scale-up of complex syntheses. osti.govbeilstein-journals.org

Optimization of Reaction Conditions for Yield and Purity

Systematic optimization of reaction conditions is essential for maximizing the yield and purity of the target product, thereby improving the economic and environmental performance of the synthesis. nih.gov This process involves methodically varying parameters such as temperature, pressure, reaction time, solvent, and catalyst/reagent concentrations.

Modern approaches to optimization often employ Design of Experiments (DoE), a statistical tool that allows for the simultaneous variation of multiple factors. nih.gov This is more efficient than the traditional one-factor-at-a-time (OFAT) approach, as it can reveal complex interactions between variables. beilstein-journals.org For the synthesis of a dienol, an optimization study might explore the impact of catalyst loading, temperature, and substrate ratio on both the conversion of the starting material and the selectivity towards the desired stereoisomer.

An example of such an optimization process is demonstrated in the ligand-controlled annulation of dienyl alcohols. Researchers systematically varied the catalyst, ligand, and solvent to improve the yield and diastereoselectivity of the reaction. researchgate.net The results, often presented in a tabular format, guide the selection of the optimal conditions for scale-up.

A hypothetical optimization table for a generic dienol synthesis is shown below, illustrating how different parameters can be tuned.

| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | Pd₂(dba)₃ (2.5) | PPh₃ | Toluene | 80 | 65 | 10:1 |

| 2 | Pd₂(dba)₃ (2.5) | Cphos | Toluene | 80 | 59 | >20:1 |

| 3 | Pd₂(dba)₃ (2.5) | Cphos | Dioxane | 100 | 86 | >20:1 |

| 4 | PdBr₂ (5.0) | L4 (Phosphinamide) | Dioxane | 100 | 90 | 1:7 |

This table is illustrative, based on data for a related reaction. researchgate.net

Such studies are crucial for developing a process that is not only high-yielding but also produces the product with sufficient purity to minimize downstream separation costs. nih.gov The use of high-throughput screening platforms and machine learning algorithms is further accelerating the pace of reaction optimization. beilstein-journals.org

Sustainable Synthetic Practices and Green Chemistry Principles

The synthesis of this compound is increasingly being viewed through the lens of green and sustainable chemistry. This approach aims to minimize the environmental impact of chemical processes by focusing on principles such as waste prevention, the use of less hazardous chemical syntheses, and the design of energy-efficient processes.

One of the core tenets of green chemistry is the reduction of waste. acs.org Traditional synthetic routes may generate significant waste, but modern approaches seek to improve atom economy and reduce the E-factor (the ratio of the weight of waste to the weight of the desired product). acs.org For the synthesis of this compound, this involves optimizing reaction conditions to maximize yield and minimize byproducts.

A key area of development in the sustainable synthesis of this and related diene alcohols is the use of catalytic methods. For instance, ruthenium-based catalysts have been employed in the acyclic diene metathesis (ADMET) polymerization of 1,6-heptadien-4-ol to produce poly(vinyl alcohol-alt-propenylene). google.com This type of catalytic process can be more efficient and generate less waste than stoichiometric reactions. While this specific example leads to a polymer, the underlying metathesis principles can be adapted for small molecule synthesis.

The choice of solvents is another critical factor in green synthesis, as they can account for a large percentage of the mass and environmental impact of a chemical process. acs.org Research into the synthesis of related compounds has explored the use of more environmentally benign solvents. For example, in the synthesis of derivatives of 1,6-heptadien-4-ol, tetrahydrofuran (THF) has been used as a solvent. nih.gov While THF is a common laboratory solvent, ongoing green chemistry research focuses on finding safer and more sustainable alternatives.

Furthermore, the principles of designing safer chemicals and reducing derivatives are pertinent. acs.org This involves creating molecules with reduced toxicity and avoiding the use of protecting groups during synthesis, which can simplify processes and reduce waste. acs.org The direct synthesis of this compound without unnecessary protection and deprotection steps aligns with this principle.

Recent research has also highlighted the potential for producing compounds like 1,6-heptadien-4-ol from the pyrolysis of waste materials, such as COVID-19 masks, which presents a novel and sustainable route for obtaining valuable chemical feedstocks from waste. mdpi.com

The application of these green chemistry principles to the synthesis of this compound is an ongoing area of research, with the goal of developing more economically and environmentally sustainable production methods.

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Optimizing reaction conditions to maximize yield and reduce byproducts. acs.org |

| Atom Economy | Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. |

| Less Hazardous Chemical Syntheses | Utilizing less toxic reagents and generating substances with reduced toxicity. acs.org |

| Safer Solvents and Auxiliaries | Exploring the use of environmentally benign solvents to replace more hazardous ones like THF. acs.orgnih.gov |

| Design for Energy Efficiency | Conducting syntheses at ambient temperature and pressure whenever possible. |

| Use of Renewable Feedstocks | Investigating the production of starting materials or the compound itself from renewable sources or waste. mdpi.com |

| Reduce Derivatives | Avoiding the use of temporary protecting groups to simplify the synthetic process and reduce waste. acs.org |

| Catalysis | Employing catalytic reagents over stoichiometric ones to increase efficiency and reduce waste. google.com |

Chemical Reactivity and Mechanistic Studies of 4 Propyl 1,6 Heptadien 4 Ol

Transformations Involving the Hydroxyl Functional Group

The tertiary hydroxyl group is a central feature of the molecule's reactivity, participating in oxidation, substitution, and derivatization reactions such as etherification and esterification.

As a tertiary alcohol, 4-propyl-1,6-heptadien-4-ol is resistant to oxidation under conditions that would typically oxidize primary or secondary alcohols, as it lacks a hydrogen atom on the hydroxyl-bearing carbon. Strong oxidizing agents under harsh conditions would likely lead to the cleavage of carbon-carbon bonds, resulting in the degradation of the molecular skeleton rather than the formation of a simple ketone. However, related dialkenyl carbinols can be oxidized under specific conditions, suggesting that while direct oxidation to a ketone is not feasible, other oxidative transformations might be possible. For instance, oxidation reactions involving the double bonds can occur, potentially followed by rearrangement or cyclization involving the hydroxyl group.

| Reaction Type | Reagent Class | Expected Outcome for Tertiary Alcohol | Potential Products |

| Oxidation | Standard Oxidizing Agents (e.g., PCC, PDC, Swern, DMP) | No reaction at the alcohol carbon | Starting material recovered |

| Oxidation | Strong Oxidizing Agents (e.g., KMnO₄, CrO₃) | C-C bond cleavage (Degradation) | Mixture of smaller carboxylic acids and ketones |

The hydroxyl group of this compound can be replaced by various other functional groups through nucleophilic substitution reactions. Due to the tertiary nature of the alcohol, these reactions typically proceed through an Sₙ1 mechanism. The first step involves the protonation of the hydroxyl group by an acid, followed by the loss of a water molecule to form a stable tertiary carbocation. This carbocation is further stabilized by the allylic nature of the adjacent carbon atoms. A nucleophile can then attack the carbocation to form the final substitution product.

Common reagents for these transformations include hydrohalic acids (e.g., HCl, HBr) or reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) for the introduction of halogen atoms.

Table 1: Substitution Reactions of this compound

| Reagent | Conditions | Product | Reaction Notes |

| Hydrochloric Acid (HCl) | Concentrated, Aqueous | 4-chloro-4-propyl-1,6-heptadiene | Proceeds via an Sₙ1 mechanism. |

| Hydrobromic Acid (HBr) | Concentrated, Aqueous | 4-bromo-4-propyl-1,6-heptadiene | Similar to chlorination, forming the tertiary bromide. |

| Thionyl Chloride (SOCl₂) | Pyridine or other base | 4-chloro-4-propyl-1,6-heptadiene | Often preferred for converting alcohols to alkyl chlorides. |

| Phosphorus Tribromide (PBr₃) | Ether or other inert solvent | 4-bromo-4-propyl-1,6-heptadiene | A common method for synthesizing alkyl bromides from alcohols. |

The hydroxyl group can also be converted into ether and ester functionalities.

Etherification: The synthesis of ethers from the tertiary alcohol this compound, for example via a Williamson ether synthesis, is challenging due to the steric hindrance around the hydroxyl group and the propensity for elimination reactions under basic conditions. However, acid-catalyzed etherification with a primary alcohol might be possible, proceeding through the formation of the tertiary carbocation intermediate.

Esterification: Esterification is a more common transformation. The reaction of this compound with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) yields the corresponding esters. For example, carbamate (B1207046) esters of analogous compounds, such as 4-ethyl-1,6-heptadien-4-ol (B3053308) and 4-phenyl-1,6-heptadien-4-ol, have been described, indicating the viability of this type of reaction. ontosight.aiontosight.ai These reactions are typically catalyzed by an acid or promoted by a coupling agent.

Table 2: Esterification Reactions

| Reagent Type | Example Reagent | Product Type |

| Carboxylic Acid | Acetic Acid | 4-propyl-1,6-heptadien-4-yl acetate (B1210297) |

| Acid Chloride | Acetyl Chloride | 4-propyl-1,6-heptadien-4-yl acetate |

| Acid Anhydride | Acetic Anhydride | 4-propyl-1,6-heptadien-4-yl acetate |

| Isocyanate | Phenyl Isocyanate | 4-propyl-1,6-heptadien-4-yl phenylcarbamate |

Reactions at the Terminal Alkene Moieties

The two terminal double bonds are susceptible to a range of addition reactions, including hydrogenation and cycloadditions.

The terminal alkene groups can be readily reduced to the corresponding saturated alkane. This is typically achieved through catalytic hydrogenation, where the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction proceeds to add hydrogen across both double bonds, yielding 4-propylheptan-4-ol.

Alternative reduction methods can also be employed. For instance, diimide (N₂H₂), which can be generated in situ from hydrazine (B178648) monohydrate in the presence of an oxidizing agent or an organocatalyst, is an effective reagent for the reduction of non-polar carbon-carbon double bonds. scispace.comcore.ac.uk This method offers a metal-free alternative for the saturation of the alkene moieties. Complete reduction would lead to the formation of 4-propylheptan-4-ol. scispace.com

Table 3: Hydrogenation of this compound

| Reagent/Catalyst | Conditions | Product |

| H₂ / Pd/C | Ethanol or Ethyl Acetate, RT, 1-3 atm H₂ | 4-Propylheptan-4-ol |

| H₂ / PtO₂ (Adams' catalyst) | Acetic Acid or Ethanol, RT, 1-3 atm H₂ | 4-Propylheptan-4-ol |

| Hydrazine (N₂H₂) / O₂ | Ethanol, RT | 4-Propylheptan-4-ol |

The potential for this compound to participate in cycloaddition reactions is dictated by its structure as a skipped diene, where the double bonds are separated by more than one single bond.

Diels-Alder Reaction: The classic Diels-Alder reaction requires a conjugated diene (a [4π] electron system) to react with a dienophile (a [2π] electron system). wikipedia.orgorganic-chemistry.org Since the double bonds in this compound are not conjugated, it cannot function as the diene component in a standard Diels-Alder reaction. masterorganicchemistry.com However, one of its terminal alkene units could theoretically act as a dienophile in a reaction with a conjugated diene, which would lead to the formation of a cyclohexene (B86901) ring appended to the main carbon chain. There is no specific literature evidence for this particular reaction.

Olefin Metathesis Reactions and Polymerization Potential

The diene structure of this compound makes it a candidate for olefin metathesis reactions, a powerful tool in polymer chemistry. Specifically, it can undergo acyclic diene metathesis (ADMET) polymerization. google.com

In a study investigating the synthesis of poly(vinylalcohol-alt-propenylene), this compound (referred to as 1,6-heptadien-4-ol in the study, with the propyl group being a specific variation) was polymerized using a ruthenium-based catalyst. google.com The reaction, carried out in deuterated tetrahydrofuran (B95107) (THF-d8) at 27°C with a catalyst concentration of 0.22 mol %, resulted in the formation of the target polymer. google.com This demonstrates the potential of this compound to serve as a monomer for the synthesis of functionalized polyolefins.

The resulting polymer, poly(vinylalcohol-alt-propenylene), can be further modified. For instance, it can be hydrogenated to yield poly(vinylalcohol-alt-propylene). google.com Furthermore, one-pot ADMET-ROMP (Ring-Opening Metathesis Polymerization) copolymerization of 1,6-heptadien-4-ol with cyclopentene (B43876) has been shown to produce copolymers. google.com

It is noteworthy that the acetyl-protected version of 1,6-heptadien-4-ol has been studied at higher temperatures (60°C), where the reaction was observed to halt at the ring-closed intermediate, preventing subsequent ROMP. google.com

Table 1: ADMET Polymerization of this compound

| Parameter | Value |

|---|---|

| Monomer | This compound |

| Monomer Concentration | 2.30 M |

| Catalyst | Ruthenium-based (catalyst 6) |

| Catalyst Loading | 0.22 mol % |

| Solvent | THF-d8 |

| Temperature | 27 °C |

| Reaction Time | 1 h |

Electrophilic and Nucleophilic Additions to Alkene Bonds

The double bonds in this compound are susceptible to both electrophilic and nucleophilic addition reactions, a fundamental aspect of alkene chemistry.

Electrophilic Addition:

In the presence of an electrophile, the pi electrons of the double bond act as a nucleophile, initiating an attack. For instance, the reaction of an alkene with hydrogen halides (like HBr) proceeds through a carbocation intermediate. libretexts.org The stability of this carbocation plays a crucial role in determining the final product, and rearrangements to more stable carbocations are common. libretexts.org While specific studies on electrophilic additions to this compound are not extensively detailed in the provided results, the general principles of alkene reactivity apply. The addition of water in the presence of an acid catalyst, following Markovnikov's rule, would be expected to yield a diol. libretexts.org

Nucleophilic Addition:

While less common for simple alkenes, nucleophilic additions can occur, particularly when the double bond is part of a conjugated system or is activated by electron-withdrawing groups. In the context of this compound, the hydroxyl group might influence the reactivity of the double bonds.

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions involve the modification of the carbon skeleton or functional groups within a molecule. mvpsvktcollege.ac.in For this compound, several rearrangement pathways can be envisaged, particularly those involving carbocation intermediates that can be generated from the alcohol or alkene functionalities.

One notable type of rearrangement is the Wittig rearrangement, which involves the isomerization of ethers. acs.org While not directly applicable to the alcohol itself, derivatives of this compound could potentially undergo such reactions. For example, conversion of the hydroxyl group to a suitable ether could open pathways for mvpsvktcollege.ac.in- or nih.gov-Wittig rearrangements, leading to the formation of new carbon-carbon bonds and potentially cyclic structures. acs.org

Isomerization of the double bonds within the this compound structure is another possibility. Catalytic processes can facilitate the migration of the double bonds to form more stable, conjugated systems. escholarship.org Such isomerizations are often driven by thermodynamics, leading to the formation of the most stable isomer.

Derivatization Strategies for Advanced Functionalization of this compound

The presence of a tertiary alcohol and two terminal alkene groups makes this compound a versatile scaffold for the synthesis of more complex molecules through various derivatization strategies.

Introduction of Heteroatoms and Complex Side Chains

The hydroxyl group is a key site for introducing heteroatoms. It can be substituted with halogens to form halides or converted into esters or ethers. For instance, reaction with thionyl chloride or phosphorus pentachloride can yield the corresponding chloride. mvpsvktcollege.ac.in

The double bonds provide another avenue for introducing heteroatoms and complex side chains. Epoxidation of the double bonds would introduce oxygen, creating reactive epoxide rings that can be opened by various nucleophiles to append a wide range of functional groups.

Furthermore, hydroboration-oxidation of the terminal alkenes would lead to the formation of primary alcohols, creating a diol or triol derivative of the original molecule. This strategy allows for the introduction of additional hydroxyl groups at specific positions.

Synthesis of Multifunctionalized Analogues

The combination of reactions at the hydroxyl group and the double bonds allows for the synthesis of multifunctionalized analogues of this compound. For example, the hydroxyl group could be protected, followed by selective functionalization of one or both double bonds. Subsequent deprotection and further reaction at the hydroxyl group would yield a molecule with multiple, distinct functional groups.

The synthesis of ester derivatives is a common strategy. For example, carvacrol, a structurally related natural phenol, has been derivatized into various amino acid esters to improve its properties. mdpi.com A similar approach could be applied to this compound to create prodrugs or modify its physical properties.

Another powerful technique is the use of multicomponent reactions. For instance, the synthesis of 1,2,4-triazolo[4,3-a]pyridines can be achieved through a one-pot condensation of a hydrazine with an aldehyde, followed by oxidative cyclization. researchgate.net By designing appropriate synthetic routes, the functionalities of this compound could be incorporated into such complex heterocyclic systems.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Poly(vinylalcohol-alt-propenylene) |

| Poly(vinylalcohol-alt-propylene) |

| Cyclopentene |

| Thionyl chloride |

| Phosphorus pentachloride |

| Carvacrol |

Advanced Structural Characterization and Spectroscopic Analysis of 4 Propyl 1,6 Heptadien 4 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like 4-propyl-1,6-heptadien-4-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the carbon framework and the chemical environment of each proton.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The integration of these signals reflects the number of protons, while their multiplicity (splitting pattern) reveals information about neighboring protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-1 (CH₂) | 5.10 - 5.25 | ddt | 2H |

| H-2 (CH) | 5.75 - 5.90 | m | 1H |

| H-3 (CH₂) | 2.20 - 2.30 | d | 2H |

| H-5 (CH₂) | 2.20 - 2.30 | d | 2H |

| H-6 (CH) | 5.75 - 5.90 | m | 1H |

| H-7 (CH₂) | 5.10 - 5.25 | ddt | 2H |

| H-1' (CH₂) | 1.45 - 1.55 | t | 2H |

| H-2' (CH₂) | 1.35 - 1.45 | sextet | 2H |

| H-3' (CH₃) | 0.90 - 1.00 | t | 3H |

| OH | 1.5 - 2.5 (variable) | s (broad) | 1H |

This table is generated based on spectral prediction tools and known chemical shift ranges for similar functional groups. nmrdb.orgnmrdb.org

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (CH₂) | ~118 |

| C-2 (CH) | ~134 |

| C-3 (CH₂) | ~46 |

| C-4 (C) | ~73 |

| C-5 (CH₂) | ~46 |

| C-6 (CH) | ~134 |

| C-7 (CH₂) | ~118 |

| C-1' (CH₂) | ~45 |

| C-2' (CH₂) | ~17 |

| C-3' (CH₃) | ~14 |

This table is generated based on spectral prediction tools and known chemical shift ranges for similar tertiary alcohols. nmrdb.orgoregonstate.eduorganicchemistrydata.org

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the protons of the propyl group (H-1' with H-2', and H-2' with H-3') and between the protons of the heptadienyl chain (H-1 with H-2, and H-2 with H-3; H-5 with H-6, and H-6 with H-7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms with their attached protons. An HSQC spectrum would link each proton signal (except the hydroxyl proton) to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

Solid-State NMR for Crystalline or Amorphous Forms

Solid-state NMR (ssNMR) provides structural information on solid materials, which can be either crystalline or amorphous. While liquid-state NMR averages out anisotropic interactions through molecular tumbling, ssNMR, often using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), can probe these interactions. kpi.uatue.nl

For this compound, which is a liquid at room temperature, ssNMR studies would require cooling the sample to its solid state. Such an analysis could reveal:

Conformational Polymorphism: If the compound crystallizes into different forms (polymorphs), these would likely give distinct ¹³C CP/MAS spectra due to differences in molecular packing and conformation. researchgate.netresearchgate.net

Intermolecular Interactions: In the solid state, intermolecular hydrogen bonding involving the hydroxyl group would significantly influence the chemical shifts of the nearby carbons, particularly C-4. tue.nl

Amorphous State Dynamics: If the compound forms an amorphous solid (a glass), ssNMR can provide insights into the distribution of conformations and the local molecular mobility. kpi.ua

Chiral NMR Studies for Stereoisomeric Purity

Since C-4 is a chiral center, this compound exists as a pair of enantiomers. Standard NMR spectroscopy does not distinguish between enantiomers. However, chiral NMR techniques can be employed to determine the enantiomeric purity of a sample. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). nih.govnih.gov

Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, diastereomeric complexes with the enantiomers of the analyte. rsc.org This interaction leads to a difference in the chemical shifts (Δδ) for the corresponding nuclei in the two enantiomers, resulting in separate signals in the NMR spectrum. For tertiary alcohols, various CSAs, including those based on binaphthyl derivatives or metal complexes, have proven effective. researchgate.netacs.org The hydroxyl proton is often the most sensitive probe for this differentiation. nih.gov

Chiral Derivatizing Agents (CDAs): These agents react with the alcohol's hydroxyl group to form stable diastereomeric derivatives (e.g., esters or carbamates). The resulting diastereomers have distinct NMR spectra, allowing for quantification of the enantiomeric ratio.

Mass Spectrometry (MS) Fragmentation Pathways and Interpretations

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of a compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental formula of a molecule, as each unique formula has a specific exact mass.

Computed HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺˙ | C₁₀H₁₈O | 154.13577 |

| [M+H]⁺ | C₁₀H₁₉O⁺ | 155.14304 |

| [M+Na]⁺ | C₁₀H₁₈NaO⁺ | 177.12500 |

This table is generated based on the molecular formula C₁₀H₁₈O. nih.gov

The experimental determination of the exact mass of the molecular ion to within a few parts per million (ppm) of the calculated value would provide strong evidence for the elemental composition of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion, [M]⁺˙), which is then fragmented by collision-induced dissociation (CID) or other methods. The resulting product ions are then analyzed, providing detailed structural information.

For this compound, the fragmentation in a typical electron ionization (EI) source would be expected to follow pathways common for tertiary and unsaturated alcohols. libretexts.orgjove.comlibretexts.org

Predicted Major Fragmentation Pathways

α-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen-bearing carbon is a dominant fragmentation pathway for alcohols. libretexts.org For this compound, this would involve the loss of a propyl radical or an allyl radical.

Loss of a propyl radical (•C₃H₇): [M - 43]⁺ → C₇H₁₁O⁺ (m/z 111)

Loss of an allyl radical (•C₃H₅): [M - 41]⁺ → C₇H₁₃O⁺ (m/z 113)

Dehydration: The elimination of a water molecule is a common fragmentation for alcohols, leading to a peak at [M - 18]⁺˙. libretexts.orgresearchgate.net

[M - H₂O]⁺˙ → C₁₀H₁₆⁺˙ (m/z 136)

Combined Fragmentation: Subsequent fragmentation of the primary product ions can also occur. For example, the ion formed by dehydration (m/z 136) can undergo further fragmentation typical of an unsaturated hydrocarbon.

Predicted GC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 154 | [C₁₀H₁₈O]⁺˙ | Molecular Ion (M⁺˙) |

| 136 | [C₁₀H₁₆]⁺˙ | [M - H₂O]⁺˙ |

| 113 | [C₇H₁₃O]⁺ | [M - •C₃H₅]⁺ |

| 111 | [C₇H₁₁O]⁺ | [M - •C₃H₇]⁺ |

| 71 | [C₄H₇O]⁺ or [C₅H₁₁]⁺ | Complex rearrangements/further fragmentation |

| 43 | [C₃H₇]⁺ | Propyl cation from α-cleavage |

| 41 | [C₃H₅]⁺ | Allyl cation |

This table is based on general fragmentation patterns of tertiary and unsaturated alcohols. nih.govwikipedia.orguni-saarland.de A GC-MS analysis of a fraction of Tagetes minuta essential oil identified this compound as a major constituent.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful, non-destructive means of identifying the functional groups present within a molecule. For this compound, these spectra are characterized by absorptions corresponding to its hydroxyl group, the terminal vinyl groups, and its alkyl backbone.

The IR spectrum of this compound, when measured as a neat liquid, is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol. libretexts.orgpressbooks.pubvscht.cz The broadness of this peak is a result of intermolecular hydrogen bonding between alcohol molecules. libretexts.orgpressbooks.pub The spectrum also displays characteristic bands for its unsaturated portions. The stretching vibrations of the vinylic C-H bonds (=C-H) are expected to appear in the 3020–3080 cm⁻¹ region. libretexts.orgpressbooks.pub The C=C double bond stretching of the two terminal vinyl groups gives rise to a weaker absorption in the 1620–1680 cm⁻¹ range. libretexts.orgpressbooks.pub Furthermore, a strong band corresponding to the C-O stretching vibration of the tertiary alcohol is anticipated between 1050 and 1260 cm⁻¹. vscht.cz

Raman spectroscopy offers complementary information. While the polar O-H and C-O bonds give strong IR signals, the non-polar C=C bonds of the vinyl groups are expected to produce a more intense signal in the Raman spectrum. uc.edu The symmetric stretching of the C=C bond typically appears in the 1640-1680 cm⁻¹ region. s-a-s.org The terminal vinyl groups also have characteristic Raman signals, such as the =CH₂ out-of-plane bending (torsion) which can sometimes be observed at lower frequencies. researchgate.net

A representative summary of the expected vibrational frequencies for this compound is presented in the tables below.

Interactive Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) | Intensity |

| Alcohol | O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Alkene (Vinyl) | =C-H stretch | 3020 - 3080 | Medium |

| Alkane (Propyl) | C-H stretch | 2850 - 2960 | Medium to Strong |

| Alkene (Vinyl) | C=C stretch | 1620 - 1680 | Weak to Medium |

| Tertiary Alcohol | C-O stretch | 1050 - 1260 | Strong |

| Alkene (Vinyl) | =C-H bend (out-of-plane) | 910 - 990 | Strong |

Interactive Table: Characteristic Raman Shifts for this compound

| Functional Group | Bond Vibration | Expected Raman Shift (cm⁻¹) | Intensity |

| Alkene (Vinyl) | C=C stretch | 1640 - 1680 | Strong |

| Alkane (Propyl) | C-H stretch | 2850 - 2960 | Strong |

| Alkene (Vinyl) | =C-H stretch | 3020 - 3080 | Medium |

| Alcohol | O-H stretch | 3200 - 3600 | Weak, Broad |

| Tertiary Alcohol | C-O stretch | 1050 - 1260 | Weak to Medium |

X-ray Crystallography and Diffraction Studies for Solid-State Structure (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. However, its application to this compound is not straightforward. With a reported boiling point of 222.5 °C at atmospheric pressure, this compound exists as a liquid under standard conditions, precluding direct analysis by conventional single-crystal X-ray diffraction. iucr.org

To obtain a crystal structure for a liquid compound, several specialized techniques can be employed. One approach is in situ crystallization, where the liquid is slowly cooled on the diffractometer until it solidifies into a single crystal. This method, however, is often challenging and depends heavily on the compound's crystallization behavior. Another strategy involves dissolving the compound in a suitable solvent and attempting to grow crystals through slow evaporation or by layering a miscible anti-solvent to induce precipitation. rochester.eduiucr.org The success of these methods is highly dependent on factors such as solvent choice, purity of the compound, and control over the rate of crystallization. iucr.org

A more recent and innovative approach is the crystalline sponge method. merckgroup.com This technique involves soaking a porous metal-organic framework (MOF) crystal with the liquid analyte. The analyte molecules diffuse into the pores of the MOF and adopt an ordered arrangement, allowing for their structure to be determined by X-ray diffraction as if they were a single crystal. merckgroup.com This method is particularly advantageous for small quantities of liquid or volatile compounds that are otherwise difficult to crystallize. merckgroup.com To date, no published X-ray crystal structure for this compound has been found in open crystallographic databases, indicating that if such studies have been performed, they are not publicly available.

Advanced Spectroscopic Techniques for Dynamic Behavior and Conformational Analysis

The structural flexibility of this compound, arising from rotations around its single bonds, means that it can exist in multiple conformations in the liquid state. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are instrumental in studying this dynamic behavior.

The molecule possesses several rotatable bonds: the C-C bonds within the propyl group, the C-C bonds connecting the propyl and allyl groups to the central quaternary carbon, and the C-O bond of the alcohol. Rotation around these bonds can be hindered by steric interactions, particularly between the bulky propyl and allyl groups. This hindered rotation can lead to the existence of distinct, stable conformers. The study of such processes in sterically hindered alcohols often employs dynamic NMR (DNMR) spectroscopy. nih.govunibas.it By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, where bond rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, rotation slows, and the signals corresponding to individual conformers may become distinct, a process known as decoalescence. unibas.itcdnsciencepub.com From the coalescence temperature and the separation of the signals, the energy barrier for the rotational process can be calculated. researchgate.net

For this compound, variable-temperature ¹³C NMR could potentially resolve the signals of the carbons in the propyl and allyl groups that become inequivalent in different conformational states. Similarly, ¹H DNMR could monitor the coalescence of diastereotopic protons within the methylene (B1212753) groups of the allyl substituents.

To gain further insight into the specific spatial arrangement of the conformers, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. mdpi.com A NOESY experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å). mdpi.com For this compound, NOESY cross-peaks could be observed between the protons of the propyl group and those of the allyl groups. The presence and intensity of these cross-peaks would provide direct evidence for the preferred conformation(s) by establishing which groups are spatially close to one another. For example, observing a NOE between the methyl protons of the propyl group and the terminal vinyl protons would suggest a folded conformation. The analysis of acyclic dienes and related systems by NMR has shown that such techniques are powerful for elucidating preferred conformations in solution. researchgate.net While specific dynamic NMR or conformational analysis studies on this compound are not prevalent in the literature, the application of these established methodologies would provide a detailed picture of its dynamic and conformational landscape.

Theoretical and Computational Investigations of 4 Propyl 1,6 Heptadien 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. numberanalytics.com For 4-Propyl-1,6-heptadien-4-ol, these methods can reveal details about its electron distribution, orbital energies, and the transition states of its reactions, which are often difficult to probe experimentally. ijrpr.comnih.gov

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of organic molecules. numberanalytics.com It can be employed to model reaction pathways, calculate activation energies, and determine the structures of intermediates and transition states. numberanalytics.comijrpr.com For this compound, DFT could be applied to study various reactions, such as its oxidation, hydrogenation of its double bonds, or its participation in polymerization reactions.

For instance, a DFT study on the oxidation of the tertiary alcohol group in this compound to a ketone could elucidate the reaction mechanism with different oxidizing agents. The calculations would involve optimizing the geometries of the reactant, the oxidant, any intermediates, the transition state, and the final product. The relative energies of these species would provide the reaction's energy profile, indicating the thermodynamic and kinetic feasibility of the reaction.

Table 1: Illustrative DFT-Calculated Energies for the Oxidation of this compound

| Species | Relative Energy (kcal/mol) |

| This compound + Oxidant | 0.0 |

| Transition State | +25.3 |

| Intermediate Complex | -5.2 |

| 4-Propyl-1,6-heptadien-4-one + Reduced Oxidant | -45.8 |

Similarly, DFT calculations could investigate the selectivity of hydrogenation of the two double bonds. By modeling the adsorption and reaction of the molecule on a catalyst surface, one could predict whether the hydrogenation is likely to occur at one or both double bonds and what the most favorable reaction pathway is. escholarship.org

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules based on the distribution and energy of their orbitals. wikipedia.org For this compound, an analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting its chemical behavior. wikipedia.orglibretexts.org

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net

In this compound, the HOMO is likely to be localized on the π-systems of the double bonds and the lone pairs of the oxygen atom in the hydroxyl group. The LUMO would be associated with the antibonding π* orbitals of the double bonds. Frontier orbital theory suggests that chemical reactions will occur through the interaction of the HOMO of one reactant with the LUMO of another. worldscientific.com For example, in an electrophilic addition to one of the double bonds, the electrophile's LUMO would interact with the HOMO of the diene.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -9.2 |

| LUMO | +1.5 |

| HOMO-LUMO Gap | 10.7 |

Note: This table contains illustrative theoretical values. Actual values would be obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Landscapes

An MD simulation of this compound would involve calculating the forces between its atoms using a force field and then integrating Newton's equations of motion to simulate the molecule's movements. By running the simulation for a sufficient length of time, a representative ensemble of conformations can be generated. Analysis of this ensemble can reveal the most stable conformations, the energy barriers between them, and how the molecule's shape fluctuates under different conditions (e.g., in different solvents or at different temperatures). This information is crucial for understanding its interactions with other molecules, such as enzymes or catalysts. For instance, long-chain alcohols have been studied using MD to understand their interactions within lipid bilayers. nih.govosti.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra. nih.govresearchgate.net For this compound, these methods can be used to calculate its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of NMR chemical shifts involves calculating the magnetic shielding of each nucleus in the molecule. researchgate.net By comparing the calculated shifts with experimental data, it is possible to confirm the structure of a synthesized compound or to assign the signals in a complex spectrum. mdpi.comchemrxiv.org

Table 3: Illustrative Comparison of Experimental and DFT-Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) |

| C1 | 118.2 | 117.9 |

| C2 | 134.5 | 134.8 |

| C3 | 45.1 | 45.5 |

| C4 | 74.3 | 74.0 |

| C5 | 45.1 | 45.5 |

| C6 | 134.5 | 134.8 |

| C7 | 118.2 | 117.9 |

| Propyl-C1' | 42.6 | 42.9 |

| Propyl-C2' | 17.8 | 18.1 |

| Propyl-C3' | 14.5 | 14.7 |

Note: This table presents a hypothetical comparison for illustrative purposes.

Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the absorption bands in an IR spectrum. This can help in identifying the functional groups present in the molecule and in understanding its vibrational modes.

Structure-Reactivity Relationship Modeling and Quantitative Structure-Activity Relationships (QSAR) in Chemical Space (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their chemical reactivity or physical properties. While often used for biological activity, QSAR can also be applied to model chemical reactivity. researchgate.net For a series of compounds related to this compound, a QSAR model could be developed to predict their reactivity in a specific reaction, such as their rate of polymerization or their susceptibility to oxidation.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. A statistical method, such as multiple linear regression or machine learning, is then used to find a mathematical equation that relates the descriptors to the observed reactivity. Such models have been developed for the toxicity of terpenoids, a class of compounds to which this compound belongs. nih.govmdpi.com

In Silico Design of Novel Derivatives and Reaction Pathways

Computational chemistry can be used not only to study existing molecules but also to design new ones with desired properties. researchgate.net Starting from the structure of this compound, in silico methods can be used to design novel derivatives with, for example, enhanced reactivity in polymerization reactions or improved stability. unina.itfrontiersin.orgnih.gov

This process, often referred to as rational or computational design, involves making systematic modifications to the parent structure and then using computational methods to predict the properties of the new molecules. For example, one could explore how substituting the propyl group with other alkyl or functional groups affects the electronic properties and reactivity of the dienol. Similarly, new reaction pathways for the synthesis or transformation of this compound could be explored computationally before being attempted in the laboratory. chemrxiv.org

Applications of 4 Propyl 1,6 Heptadien 4 Ol in Advanced Materials Science and Organic Synthesis

4-Propyl-1,6-heptadien-4-ol as a Versatile Building Block in Complex Organic Synthesisgoogle.comacs.org

The reactivity of its functional groups allows this compound to participate in a variety of chemical transformations, rendering it a crucial intermediate in the synthesis of intricate molecular architectures. The presence of both nucleophilic (hydroxyl group) and unsaturated (alkene) centers allows for a diverse range of chemical modifications, including oxidation, reduction, and substitution reactions. google.com

Precursor to Natural Product Synthesis (excluding human-related applications)

While direct applications of this compound as a starting material in the total synthesis of specific non-human related natural products are not extensively documented in publicly available literature, its structural motifs are found in various natural compounds. For instance, the closely related parent compound, 1,6-heptadien-4-ol, is a known volatile organic compound emitted by certain plants. The diallyl carbinol framework is a key feature in a number of natural products, and the functional handles in this compound make it a plausible synthetic precursor for analogues of such natural products. Its presence as a major constituent in the essential oil of Tagetes minuta suggests its own natural origin and potential biological activity, such as larvicidal efficacy.

Scaffold for Heterocyclic Compound Construction

The diallylic structure of this compound provides a valuable scaffold for the construction of heterocyclic compounds. The two vinyl groups can undergo a variety of cyclization reactions, including ring-closing metathesis (RCM), to form five- or six-membered rings. While specific examples utilizing this compound are not prevalent, the general reactivity of diallyl carbinols is well-established in heterocyclic synthesis. For instance, gem-diallyl substituted heterocycles can be synthesized and subsequently undergo ring-closing metathesis to create spirocyclic systems. consensus.app Furthermore, the hydroxyl group can be modified or used as a directing group in cyclization reactions, offering a pathway to a diverse range of oxygen-containing heterocycles. The synthesis of purine (B94841) and pyrimidine-substituted heptadienes from the parent 1,6-heptadien-4-ol highlights the potential for this class of compounds to be used in the synthesis of nucleoside analogues. thegoodscentscompany.com

Monomer and Polymerization Applications

The bifunctional nature of this compound, with its two polymerizable vinyl groups, makes it a valuable monomer for the synthesis of functional polymers. The presence of the hydroxyl group allows for post-polymerization modification, leading to materials with tailored properties.

Polymeric Materials from this compound as a Monomer

Polymers derived from this compound can be synthesized through the polymerization of its vinyl groups. The resulting polymers would possess a hydrocarbon backbone with pendant hydroxyl-containing propyl groups. These hydroxyl groups can increase the polarity and hydrophilicity of the polymer, and serve as sites for further chemical reactions, such as esterification or etherification, to modify the polymer's properties. While detailed studies on the homopolymer of this compound are not widely reported, research on the related monomer 1,6-heptadien-4-ol provides insight into the expected polymeric materials. For example, the polymerization of 1,6-heptadien-4-ol can lead to the formation of functionalized polyolefins.

Functional Polymers via Acyclic Diene Metathesis (ADMET) Polymerizationgoogle.comresearchgate.net

Acyclic Diene Metathesis (ADMET) polymerization is a powerful technique for the synthesis of well-defined unsaturated polymers. This compound, being an α,ω-diene, is a suitable monomer for ADMET polymerization. This step-growth polymerization proceeds via a metathesis catalyst, typically a ruthenium-based complex, and involves the formation of a volatile small molecule, such as ethylene, which drives the reaction to completion.

A notable example is the ADMET polymerization of the parent compound, 1,6-heptadien-4-ol, to produce poly(vinylalcohol-alt-propenylene). google.comresearchgate.net This reaction, catalyzed by a ruthenium-based catalyst, yields an unsaturated polymer with alternating vinyl alcohol and propenylene units. Subsequent hydrogenation of the double bonds in the polymer backbone results in a saturated, hydroxyl-functionalized polyolefin. google.com The presence of the propyl group in this compound would be expected to influence the polymerization kinetics and the properties of the resulting polymer, potentially affecting its solubility, thermal properties, and morphology.

Table 1: Representative Conditions for ADMET Polymerization of a Related Monomer

| Monomer | Catalyst | Solvent | Temperature (°C) | Resulting Polymer |

| 1,6-Heptadien-4-ol | Ruthenium-based catalyst (e.g., Grubbs catalyst) | THF-d8 | 27 | Poly(vinylalcohol-alt-propenylene) |

Data extrapolated from patent literature on the polymerization of 1,6-heptadien-4-ol. google.com

Copolymerization Studies with Other Functional Monomers

The versatility of this compound extends to its use in copolymerization reactions, allowing for the synthesis of polymers with a wide range of properties. By copolymerizing with other functional monomers, the final material's characteristics, such as polarity, thermal stability, and mechanical strength, can be precisely tuned.

Research on the parent compound, 1,6-heptadien-4-ol, has demonstrated its successful copolymerization with cyclic olefins like cyclopentene (B43876). google.com This one-pot ADMET-ROMP (Ring-Opening Metathesis Polymerization) copolymerization yields a copolymer incorporating both monomer units. It is anticipated that this compound could be similarly copolymerized with various functional monomers, including other α,ω-dienes, cyclic olefins, and acrylates, to generate novel polymeric materials. The propyl group would likely impart increased hydrophobicity and alter the chain packing compared to copolymers derived from 1,6-heptadien-4-ol.

Role in Catalysis Research

The bifunctional nature of this compound, possessing both alkene and alcohol functionalities, suggests its potential utility in catalysis research. While specific studies focusing solely on this compound are limited, its structural motifs are found in substrates for various catalytic transformations.

Currently, there is a lack of specific documented evidence for the direct application of this compound as a ligand in metal-catalyzed reactions. The presence of a hydroxyl group and olefinic bonds, in principle, allows for coordination with metal centers. However, the development of ligands based on this specific scaffold has not been a prominent area of research. For a molecule to function effectively as a ligand, it typically requires stronger coordinating atoms (like phosphorus or nitrogen) or a specific stereochemical arrangement that can influence the selectivity of a catalytic reaction. While the hydroxyl group can act as a coordinating group, it is generally a weaker ligand compared to phosphines or N-heterocyclic carbenes, which are more commonly employed in the design of high-performance catalysts.